molecular formula C20H24N2O4S2 B12157192 [3-(1,1-dioxidotetrahydrothiophen-3-yl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](4-methoxyphenyl)methanone

[3-(1,1-dioxidotetrahydrothiophen-3-yl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](4-methoxyphenyl)methanone

Cat. No.: B12157192
M. Wt: 420.5 g/mol
InChI Key: VQCUDYOWQLILGC-UHFFFAOYSA-N
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Description

[3-(1,1-dioxidotetrahydrothiophen-3-yl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C20H24N2O4S2 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-(1,1-dioxidotetrahydrothiophen-3-yl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N3O3SC_{21}H_{25}N_{3}O_{3}S, with a molecular weight of approximately 397.5 g/mol. The structure incorporates a tetrahydrothiophene moiety and a thieno[2,3-d]pyrimidine framework, which are known to influence biological interactions.

Biological Activity Overview

This compound has shown promise in various biological assays, including:

  • Anticancer Activity : Preliminary studies indicate that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds with related structures have been documented to inhibit cell proliferation in breast cancer cell lines and exhibit cytotoxic effects against various cancer types .
  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. Research has shown that certain derivatives can inhibit the growth of pathogenic bacteria and fungi, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Some studies have indicated that compounds containing the tetrahydrothiophene group may possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell proliferation
AntibacterialInhibition of pathogenic bacterial growth
AntifungalEffective against various fungal strains
Anti-inflammatoryModulation of inflammatory responses

Case Studies

  • Anticancer Activity : A study published in MDPI demonstrated that compounds similar to 3-(1,1-dioxidotetrahydrothiophen-3-yl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone exhibited potent cytotoxicity against MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
  • Antimicrobial Effects : Another investigation reported that derivatives with similar structural motifs showed effective inhibition against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values indicated significant antimicrobial potency compared to standard antibiotics .

Research Findings

Recent research highlights the versatility of this compound in pharmacological applications. Studies have focused on its ability to interact with various biological targets, including enzymes involved in cancer progression and microbial resistance mechanisms. The presence of functional groups such as methoxy and dioxo moieties enhances its reactivity and potential for diverse biological interactions.

Properties

Molecular Formula

C20H24N2O4S2

Molecular Weight

420.5 g/mol

IUPAC Name

[3-(1,1-dioxothiolan-3-yl)-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C20H24N2O4S2/c1-13-14(2)27-20-18(13)10-21(16-8-9-28(24,25)11-16)12-22(20)19(23)15-4-6-17(26-3)7-5-15/h4-7,16H,8-12H2,1-3H3

InChI Key

VQCUDYOWQLILGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1CN(CN2C(=O)C3=CC=C(C=C3)OC)C4CCS(=O)(=O)C4)C

Origin of Product

United States

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